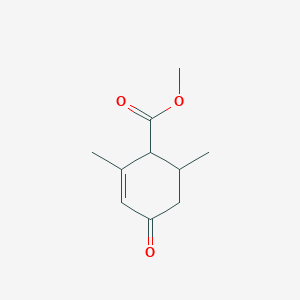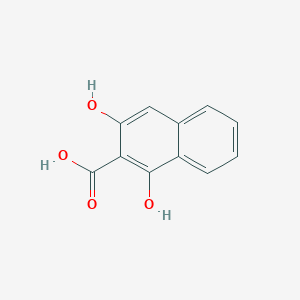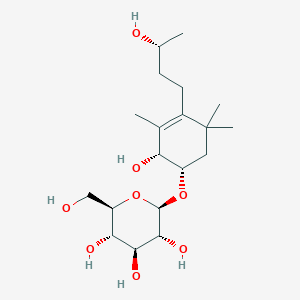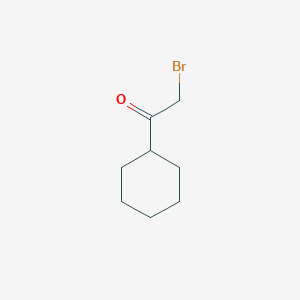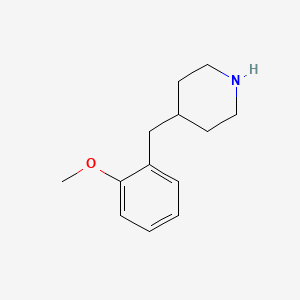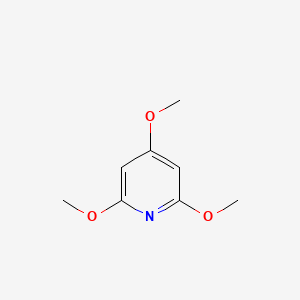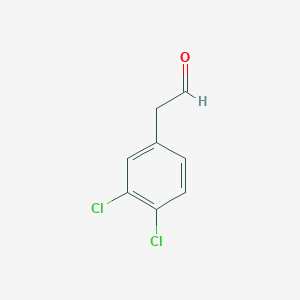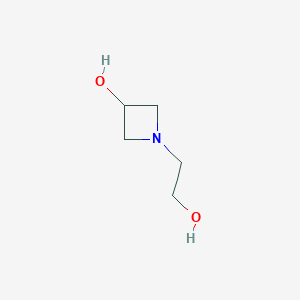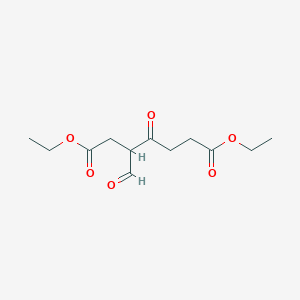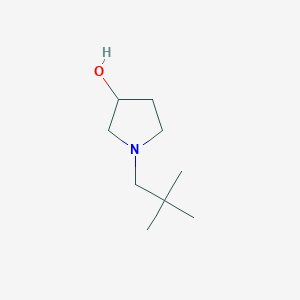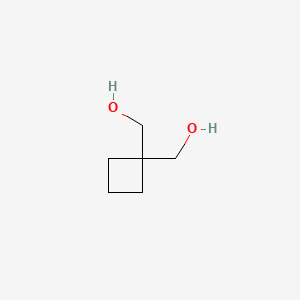
1,1-Cyclobutanedimethanol
Overview
Description
1,1-Cyclobutanedimethanol: is a fascinating chemical compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It features a cyclobutane ring, a four-membered carbon ring, with a hydroxyl group (OH) attached at one position and a methylene group (CH2) attached to another position. This structure makes it a polar molecule capable of hydrogen bonding, which influences its solubility and interactions with biological systems.
Chemical Reactions Analysis
1,1-Cyclobutanedimethanol undergoes several types of chemical reactions due to the presence of the hydroxyl group and the cyclobutane ring:
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Etherification: The hydroxyl group can react with alkyl halides to form ethers.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group (C=O) under certain conditions.
Common reagents used in these reactions include carboxylic acids for esterification, alkyl halides for etherification, and oxidizing agents for oxidation. The major products formed from these reactions are esters, ethers, and carbonyl compounds, respectively.
Scientific Research Applications
1,1-Cyclobutanedimethanol has diverse applications in scientific research:
Chemistry: It is used in conformational analysis, thermodynamic studies, and spectral analysis to understand the molecule’s structure, stability, and behavior.
Biology: Its polar nature and ability to form hydrogen bonds make it a useful molecule for studying interactions with biological systems.
Medicine: The compound’s structure offers potential for creating more complex molecules with various functionalities, which can be explored in pharmaceutical research.
Industry: It is used in organic synthesis to create more complex molecules, which are fundamental in materials development.
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedimethanol involves its ability to participate in various chemical reactions due to the presence of the hydroxyl group and the cyclobutane ring. The cyclobutane ring’s rigidity due to angle strain influences its reactivity and interactions with other molecules. The hydroxyl group makes the molecule polar and capable of hydrogen bonding, affecting its solubility and interactions with biological systems.
Comparison with Similar Compounds
1,1-Cyclobutanedimethanol can be compared with other cycloalkanes, such as cyclopropane, cyclopentane, and cyclohexane . These compounds also contain carbon rings but differ in the number of carbon atoms and the presence of functional groups . The unique feature of this compound is the combination of the cyclobutane ring with hydroxyl and methylene groups, which imparts distinct chemical properties and reactivity.
Similar Compounds
These compounds share the cyclic structure but differ in their chemical behavior and applications due to variations in ring size and functional groups .
Properties
IUPAC Name |
[1-(hydroxymethyl)cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-4-6(5-8)2-1-3-6/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIBBWVNCPTNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403722 | |
| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4415-73-0 | |
| Record name | [1-(hydroxymethyl)cyclobutyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutane-1,1-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)

